

Guanfacine-13C,15N3: A Technical Guide to Isotopic Purity and Stability

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Compound of Interest

Compound Name: Guanfacine-13C,15N3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of **Guanfacine-13C,15N3**, a critical stable isotope-labeled internal standard for the quantification of Guanfacine. This document outlines key quality attributes, experimental protocols for purity and stability assessment, and a summary of the compound's relevant signaling pathway.

Core Compound Specifications

Guanfacine-13C,15N3 is a synthetic, non-radioactive, isotopically labeled version of Guanfacine, an α 2A-adrenergic receptor agonist. The incorporation of one Carbon-13 and three Nitrogen-15 atoms results in a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based assays.^{[1][2]}

Parameter	Specification	Source
Chemical Formula	C ₈ [¹³ C]H ₉ Cl ₂ [¹⁵ N] ₃ O	[2][3]
Molecular Weight	250.07 g/mol	[3][4]
CAS Number	1189924-28-4	[2][3]
Appearance	White Solid	[5]
Chemical Purity (HPLC)	>95%	[4]
Storage Temperature	-20°C	[2]
Long-term Stability	≥ 4 years (at -20°C)	[2]

Isotopic Purity

Isotopic purity, or isotopic enrichment, is a critical parameter for an internal standard, as it ensures the accuracy of quantitative analyses. While specific batch-to-batch isotopic enrichment data for **Guanfacine-13C,15N3** is typically proprietary and found on the Certificate of Analysis (CoA), the generally accepted standard for such research-grade materials is a high degree of enrichment. The chemical purity is reported by suppliers to be greater than 95% as determined by HPLC.[4]

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

The following is a generalized protocol for the determination of the isotopic enrichment of **Guanfacine-13C,15N3** using high-resolution mass spectrometry (HRMS).

Objective: To determine the percentage of **Guanfacine-13C,15N3** that is fully labeled and to identify the distribution of other isotopic species.

Instrumentation:

- Liquid Chromatograph (LC) coupled with a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Guanfacine-13C,15N3** in a suitable solvent such as methanol.
 - Prepare a corresponding solution of unlabeled Guanfacine at a similar concentration.
- LC-HRMS Analysis:
 - Inject the unlabeled Guanfacine solution to determine its retention time and mass spectral profile under the chosen conditions. This will establish the natural isotopic abundance of the molecule.
 - Inject the **Guanfacine-13C,15N3** solution.
 - Acquire full-scan mass spectra over a relevant m/z range.
- Data Analysis:
 - Extract the ion chromatograms for the unlabeled Guanfacine and the labeled **Guanfacine-13C,15N3**.
 - From the mass spectrum of **Guanfacine-13C,15N3**, determine the integrated peak areas for the molecular ions corresponding to the fully labeled species and any other significant isotopic variants.
 - Calculate the isotopic enrichment by expressing the peak area of the fully labeled ion as a percentage of the sum of the peak areas of all related isotopic species.

Stability Profile

The stability of **Guanfacine-13C,15N3** is a critical factor for its reliable use as an internal standard. As stable isotope labeling does not significantly alter the chemical properties of a molecule, the stability profile of **Guanfacine-13C,15N3** is expected to be comparable to that of unlabeled Guanfacine. Forced degradation studies on Guanfacine hydrochloride have shown it to be stable under thermal and photolytic conditions, but susceptible to degradation under acidic, alkaline, and oxidative stress.[6][7][8]

Summary of Forced Degradation Studies on Guanfacine

The following table summarizes the results of forced degradation studies performed on unlabeled Guanfacine hydrochloride, which can be extrapolated to **Guanfacine-13C,15N3**.

Stress Condition	Conditions	Observations	Degradation Products
Acid Hydrolysis	1 N HCl at 80°C for 3 hours	Sensitive to acidic conditions with the formation of degradation products.	DP2 (1.06%)[6]
Alkaline Hydrolysis	1 N NaOH at 80°C for 2 hours	Highly sensitive to alkaline conditions with significant degradation.	DP2 (11.11%)[6]
Oxidative Degradation	30% H ₂ O ₂ at room temperature for 5 hours	Slight degradation observed.	DP2 (0.36%)[6]
Thermal Degradation	Not specified	Stable	No degradation observed[6]
Photolytic Degradation	Not specified	Stable	No degradation observed[6]
Neutral Hydrolysis (Water)	Water at room temperature for 5 hours	Slight degradation observed.	DP2 (0.42%)[6]

Experimental Protocol: Stability-Indicating UHPLC Method

This protocol is adapted from a validated stability-indicating method for Guanfacine and is suitable for assessing the stability of **Guanfacine-13C,15N3**. [6][9]

Objective: To separate and quantify **Guanfacine-13C,15N3** from its potential degradation products.

Instrumentation:

- Ultra-High-Performance Liquid Chromatograph (UHPLC) with a UV or PDA detector.

Chromatographic Conditions:

- Column: Shimpack GIST C18 (100 x 2.1 mm, 3.0 μ m)[6]
- Mobile Phase A: 0.1% Orthophosphoric acid in water[6]
- Mobile Phase B: Acetonitrile[6]
- Gradient: A suitable gradient to resolve the parent compound from its degradation products.
- Flow Rate: 0.3 mL/min[6]
- Detection Wavelength: 220 nm[7]
- Column Temperature: 30°C[10]

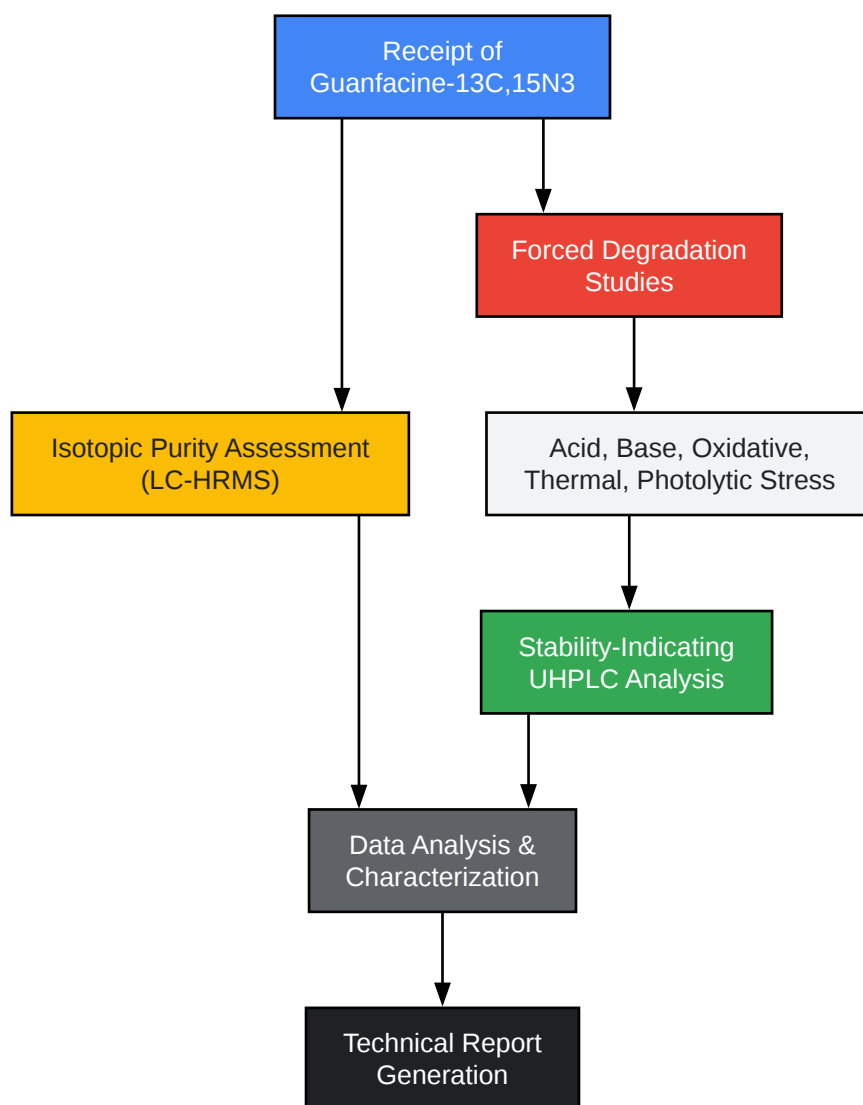
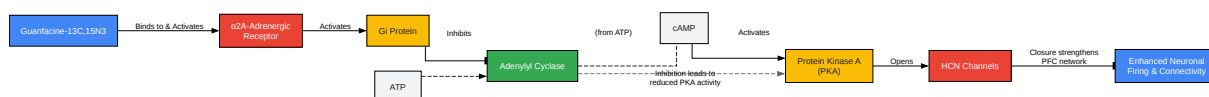
Procedure:

- Preparation of Stressed Samples:
 - Prepare solutions of **Guanfacine-13C,15N3** at a concentration of 0.50 mg/mL.[6]
 - Subject the solutions to stress conditions as outlined in the forced degradation summary table.
 - Neutralize the acidic and alkaline samples before injection.
- Analysis:
 - Inject the stressed samples and a control (unstressed) sample into the UHPLC system.

- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
- Data Evaluation:
 - Calculate the percentage of degradation by comparing the peak area of **Guanfacine-13C,15N3** in the stressed samples to the control sample.
 - Assess the peak purity of the **Guanfacine-13C,15N3** peak to ensure no co-elution with degradation products.

Guanfacine Signaling Pathway

Guanfacine exerts its therapeutic effects, particularly in the treatment of ADHD, through its action as a selective agonist of the α_2A -adrenergic receptors located in the prefrontal cortex.[6]
[7] This interaction triggers a signaling cascade that ultimately enhances neuronal firing and improves cognitive functions such as working memory and attention.[6]



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